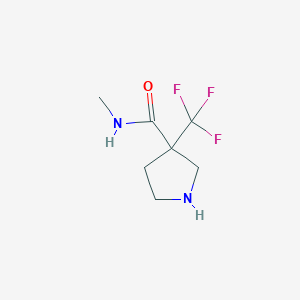
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxamide group, making it a valuable scaffold in medicinal chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
作用機序
The mechanism of action of N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The pyrrolidine ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-sulfonamide
- N-methyl-3-(trifluoromethyl)pyrrolidine-3-phosphonate
Uniqueness
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and other interactions with biological targets.
特性
分子式 |
C7H11F3N2O |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C7H11F3N2O/c1-11-5(13)6(7(8,9)10)2-3-12-4-6/h12H,2-4H2,1H3,(H,11,13) |
InChIキー |
UNDNFQNJBYHTPV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1(CCNC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
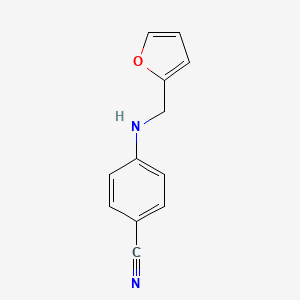

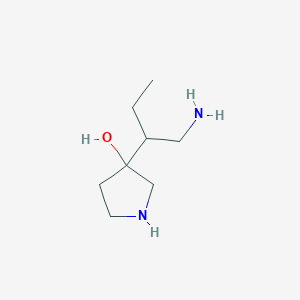

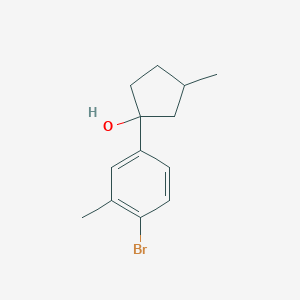
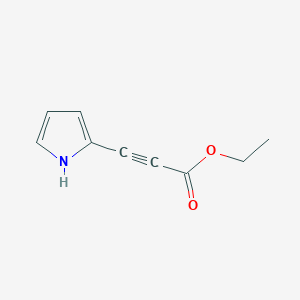

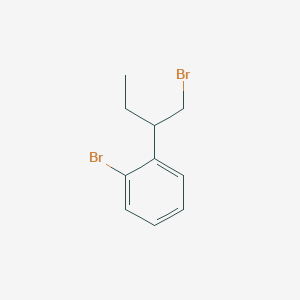
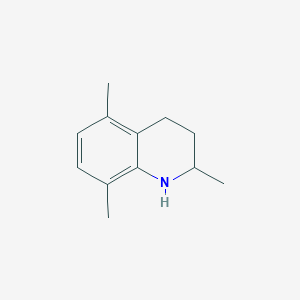
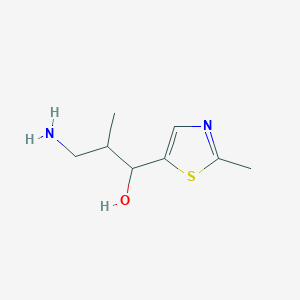

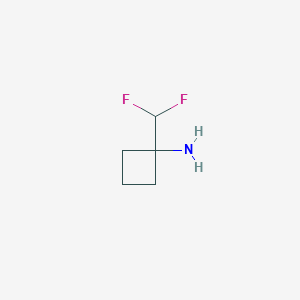
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)
